molecular formula C17H26N2O4S B14690744 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate CAS No. 25451-06-3

2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate

Cat. No.: B14690744
CAS No.: 25451-06-3
M. Wt: 354.5 g/mol
InChI Key: BUHTVBNGCWQMMA-UHFFFAOYSA-N
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Description

2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate typically involves multiple steps. One common method includes the reaction of p-butylmercaptophenyl with 2-ethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical agent or in drug delivery systems.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses.

Properties

CAS No.

25451-06-3

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

[2-(4-butylsulfanylphenyl)-2-(carbamoyloxymethyl)butyl] carbamate

InChI

InChI=1S/C17H26N2O4S/c1-3-5-10-24-14-8-6-13(7-9-14)17(4-2,11-22-15(18)20)12-23-16(19)21/h6-9H,3-5,10-12H2,1-2H3,(H2,18,20)(H2,19,21)

InChI Key

BUHTVBNGCWQMMA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(CC)(COC(=O)N)COC(=O)N

Origin of Product

United States

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